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Compound of Interest

Compound Name: FLTX1

Cat. No.: B10824559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
FLTX1 is a novel, fluorescently labeled derivative of tamoxifen, a well-established selective

estrogen receptor modulator (SERM) used in the treatment of estrogen receptor-positive (ER+)

breast cancer. This document provides a comprehensive technical overview of FLTX1, detailing

its chemical structure, physicochemical and pharmacological properties, and the experimental

methodologies used for its characterization. Its unique combination of potent antiestrogenic

activity, fluorescent properties, and a favorable in vivo profile makes it a valuable tool for

research and a potential candidate for further drug development.

Chemical Structure and Identification
FLTX1 is synthesized by the covalent attachment of a 7-nitro-2,1,3-benzoxadiazole (NBD)

fluorophore to the N-demethylated form of tamoxifen.[1] This modification allows for the

visualization and tracking of the molecule within cellular systems.
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Identifier Value

IUPAC Name

N-[2-[4-[(1Z)-1,2-Diphenyl-1-buten-1-

yl]phenoxy]ethyl]-N-methyl-7-nitro-2,1,3-

benzoxadiazol-4-amine

CAS Number 1481401-71-1

Chemical Formula C₃₁H₂₈N₄O₄

Molecular Weight 520.58 g/mol

InChI Key UKSXWLGSDIHAEK-WCTVFOPTSA-N

SMILES O=--INVALID-LINK--[O-]

Physicochemical Properties
A summary of the known physicochemical properties of FLTX1 is presented below.

Property Value Reference

Solubility Soluble in DMSO [2]

Fluorescence Excitation Max 476 nm [1]

Fluorescence Emission Max 527 nm [1]

Pharmacological Properties
FLTX1 retains the antiestrogenic properties of its parent compound, tamoxifen, while exhibiting

a distinct pharmacological profile, most notably the absence of uterine agonistic effects.

In Vitro Activity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b10824559?utm_src=pdf-body
https://www.medchemexpress.com/fltx1.html
https://www.researchgate.net/figure/Synthesis-of-N-7-nitrobenzoc1-2-5oxadiazol-4-yldemethyltamoxifen-FLTX1-In-the_fig3_284444393
https://www.researchgate.net/figure/Synthesis-of-N-7-nitrobenzoc1-2-5oxadiazol-4-yldemethyltamoxifen-FLTX1-In-the_fig3_284444393
https://www.benchchem.com/product/b10824559?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Cell Line Value Reference

ER Binding Affinity

(IC₅₀)
Rat Uterine Cytosol 87.5 nM [2]

Antiestrogenic Activity

(IC₅₀)
MCF-7 1.74 µM

Antiestrogenic Activity

(IC₅₀)
T47D-KBluc 0.61 µM

MCF-7 Cell

Proliferation
MCF-7

Dose-dependent

reduction (0.01-10

µM)

In Vivo Activity
Studies in animal models have demonstrated the antiestrogenic effects of FLTX1 while

highlighting its lack of the undesirable uterotrophic effects associated with tamoxifen.

Animal Model Dosage Effect Reference

Immature female CD-

1 mice and Sprague-

Dawley rats

0.01-1 mg/kg/day (s.c.

for 3 days)

Lacked estrogenic

uterotrophic,

hyperplasic, and

hypertrophic effects.

Failed to alter basal

proliferating cell

nuclear antigen

immunoreactivity.

Rat uterine model Lower doses

Antagonistic activity

comparable to

tamoxifen.

Rat uterine model Highest dose
Only estrogenic

uterotrophy observed.

Signaling Pathways and Mechanism of Action
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FLTX1 exerts its primary pharmacological effect through competitive antagonism of the

estrogen receptor. Upon entering the cell, FLTX1 binds to the ligand-binding domain (LBD) of

ERα. This binding event prevents the binding of the natural ligand, 17β-estradiol, and induces a

conformational change in the receptor. The bulky NBD moiety on FLTX1 is thought to sterically

hinder the recruitment of coactivators necessary for the transcription of estrogen-responsive

genes, leading to the observed antiestrogenic effects.

Interestingly, competition studies have shown that while FLTX1 binding is completely displaced

by unlabeled tamoxifen, it is only partially displaced by estradiol. This suggests the existence of

non-ER-related triphenylethylene-binding sites that FLTX1 may interact with, a phenomenon

also observed with tamoxifen.

Below is a diagram illustrating the proposed mechanism of action of FLTX1.

FLTX1 Signaling Pathway
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Click to download full resolution via product page

Caption: Proposed mechanism of FLTX1 as an estrogen receptor antagonist.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of FLTX1
The synthesis of FLTX1 is a two-step process starting from tamoxifen.

Step 1: N-demethylation of Tamoxifen

Treat tamoxifen with ethyl chloroformate.

Reflux the reaction mixture in dichloroethane to yield N-demethyltamoxifen.

Step 2: Covalent Bonding of NBD

Treat the resulting N-demethyltamoxifen with 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl)

in methanol.

This reaction yields the final product, FLTX1.
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FLTX1 Synthesis Workflow

Tamoxifen

N-demethylation
(Ethyl chloroformate, dichloroethane, reflux)

N-demethyltamoxifen

NBD Coupling
(NBD-Cl, methanol)

FLTX1

Click to download full resolution via product page

Caption: Workflow for the chemical synthesis of FLTX1.

Estrogen Receptor Competitive Binding Assay
This assay is performed to determine the binding affinity of FLTX1 to the estrogen receptor.

Prepare enriched estrogen receptor preparations from the uterine cytosol fraction of mature

female Sprague-Dawley rats.

Incubate aliquots of the cytosol (100 µL) with 5 nM [³H]E₂ (radiolabeled estradiol).

Add increasing concentrations of non-radioactive FLTX1 or tamoxifen (0.1 nM to 100 µM) to

the incubation mixture.
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Incubate for 18 hours at 4°C.

Add 200 µL of a dextran-coated charcoal suspension to each tube to separate bound from

free radioligand.

Incubate for 10 minutes.

Centrifuge the suspensions at 3000 x g for 10 minutes.

Measure the radioactivity in the supernatant to determine the amount of bound [³H]E₂.

Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50%

of the radiolabeled ligand.

MCF-7 Cell Proliferation Assay
This assay evaluates the effect of FLTX1 on the proliferation of ER+ breast cancer cells.

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

culture medium.

Incubate for 24 hours.

Treat the cells with various concentrations of FLTX1 (e.g., 0.01, 0.1, 1, 5, 10 µM) or a vehicle

control.

For antiestrogenic activity assessment, pre-treat cells with FLTX1 for 24 hours before adding

17β-estradiol (E₂).

Incubate the cells for 6 days.

Assess cell proliferation using a standard method such as the MTT, SRB, or BrdU assay.

Rodent Uterotrophic Bioassay
This in vivo assay is used to assess the estrogenic or anti-estrogenic effects of a compound on

the uterus.

Use immature female rats (e.g., 21-22 days old) or ovariectomized adult female rats or mice.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b10824559?utm_src=pdf-body
https://www.benchchem.com/product/b10824559?utm_src=pdf-body
https://www.benchchem.com/product/b10824559?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Administer the test compound (FLTX1) or a vehicle control daily for three consecutive days

via subcutaneous injection or oral gavage.

On the fourth day, euthanize the animals and carefully dissect the uteri.

Measure both the wet and blotted uterine weights.

An increase in uterine weight compared to the control group indicates an estrogenic effect,

while a lack of increase in the presence of an estrogen challenge indicates an anti-

estrogenic effect.

Conclusion
FLTX1 is a promising molecule for the study of estrogen receptor biology and the development

of novel antiestrogenic therapies. Its intrinsic fluorescence provides a powerful tool for cellular

and molecular investigations, while its potent antiestrogenic activity, coupled with a lack of

uterine agonism in preclinical models, suggests a potentially improved safety profile compared

to tamoxifen. The detailed chemical, pharmacological, and methodological information provided

in this guide serves as a valuable resource for researchers and drug development

professionals interested in leveraging the unique properties of FLTX1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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